molecular formula C15H15NO5 B1305391 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid CAS No. 332052-52-5

3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid

Cat. No.: B1305391
CAS No.: 332052-52-5
M. Wt: 289.28 g/mol
InChI Key: YVOZBHZIECSAFS-UHFFFAOYSA-N
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Description

Historical Context of Furan-Based Carboxamide Compounds

Furan carboxamides emerged as critical structural motifs in agrochemical and pharmaceutical research during the mid-20th century. Early derivatives, such as fenfuram (2-methyl-3-furanilide) and methfuroxam, were developed as systemic fungicides targeting cereal pathogens like smuts and bunts. These compounds leveraged the electron-rich furan ring for reactivity with singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*), establishing their dual-reactivity profile in environmental degradation studies.

The evolution of furan carboxamides accelerated in the 21st century with applications in medicinal chemistry. For example, anthra[2,3-b]furan-3-carboxamides demonstrated antitumor activity by inhibiting hypoxia-inducible factor (HIF) pathways, while derivatives like N-(2-furoyl)-β-alanine analogs were synthesized to probe enzyme inhibition mechanisms. The compound 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid represents a convergence of these advancements, combining a furan carboxamide backbone with a methoxy-phenyl-propionic acid moiety for enhanced biochemical interactions.

Significance in Organic Chemistry Research

This compound’s structural complexity and multifunctional groups make it a versatile scaffold for diverse research applications:

Research Area Key Findings References
Photodegradation Studies Dual-reactivity with ¹O₂ (k = 6.4×10⁶–3.4×10⁸ L·mol⁻¹·s⁻¹) and ³CDOM* (k = 1.2×10⁹ L·mol⁻¹·s⁻¹) enables environmental fate modeling.
Hypoxia Research Inhibits Factor Inhibiting HIF-1 (FIH-1), activating HIF-α transcriptional pathways in SK-N-BE(2)c cells.
Antimicrobial Activity Carbamothioyl-furan-2-carboxamide derivatives show MICs of 150.7–295 μg/mL against E. coli and S. aureus.

Its methoxy group enhances electron-donating capacity, while the propionic acid terminus facilitates solubility in aqueous and organic phases. These properties are critical for drug design, where bioavailability and target binding are prioritized.

Structure-Based Classification and Nomenclature

The IUPAC name This compound (CAS: 332052-52-5) delineates its structural components:

Structural Feature Role
Furan-2-carbonyl group Electron-rich heterocycle enabling ¹O₂ reactivity and π-π stacking.
4-Methoxy-phenyl group Enhances lipophilicity and modulates electronic density via methoxy substitution.
Propionic acid backbone Provides carboxylic acid functionality for salt formation and solubility.

The molecular formula C₁₅H₁₅NO₅ (MW: 289.28 g/mol) includes:

  • Furan ring : Positioned at C2, contributing to planar rigidity.
  • Amide linkage : Connects the furan carbonyl to the β-amino group.
  • Chirality : The β-carbon (C3) is a stereogenic center, though racemic mixtures are common in synthetic batches.

Stereochemical variations, such as (3S) configurations, are critical for biological activity but require chiral resolution techniques for isolation.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-11-6-4-10(5-7-11)12(9-14(17)18)16-15(19)13-3-2-8-21-13/h2-8,12H,9H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZBHZIECSAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389481
Record name 3-[(Furan-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332052-52-5
Record name 3-[(Furan-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid, with the CAS number 332052-52-5, is an intriguing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15NO5
  • Molecular Weight : 289.28 g/mol
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds similar to this structure exhibit significant anti-inflammatory properties. For instance, derivatives of furan-containing compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression .

3. Antioxidant Activity

The antioxidant capacity of furan-based compounds has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

4. Neuroprotective Effects

Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate neuronal damage through its antioxidant properties and by modulating neuroinflammatory responses .

Case Study 1: Anti-inflammatory Effects

A study focusing on furan derivatives demonstrated that they significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on similar compounds revealed IC50 values ranging from 0.05 to 0.3 μM against various cancer cell lines, showcasing their potent anticancer activity .

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of Alzheimer's disease showed that furan derivatives could lower amyloid-beta levels and improve cognitive functions, suggesting a potential therapeutic role in neurodegenerative disorders .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)
AnticancerInduction of apoptosis and inhibition of proliferation
AntioxidantScavenging free radicals
NeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds similar to 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives can inhibit the formation of hydroxyl radicals, thus demonstrating potential as therapeutic agents against oxidative damage .

Anti-inflammatory Effects

The compound's structure suggests it may interact with biological pathways involved in inflammation. Case studies have indicated that furan-containing compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This positions this compound as a candidate for developing anti-inflammatory drugs.

Biochemical Research Applications

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable adducts with amino acids makes it valuable for labeling proteins in various analytical techniques, including mass spectrometry . This application is particularly significant in understanding protein functions and interactions in cellular processes.

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, thereby inhibiting their activity. This property is beneficial in studying enzyme kinetics and mechanisms, especially for enzymes involved in metabolic pathways related to diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionBinds to enzyme active sites
ProteomicsLabels proteins for mass spectrometry

Case Study: Antioxidant Activity Evaluation

A study conducted on various furan derivatives demonstrated that compounds with similar structures to this compound exhibited high radical scavenging activity. The antioxidant capacity was measured using electron paramagnetic resonance (EPR) techniques, revealing significant inhibition of hydroxyl radical formation at concentrations as low as 1 mM .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Their Implications

Compound Name Substituents/Features Key Properties/Applications Reference
Target Compound 4-Methoxy-phenyl, Furan-2-carbonyl High lipophilicity, potential neuroprotective/anti-inflammatory activity
3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid 4-Fluoro-phenyl, Furan-2-yl (no carbonyl-amino link) Reduced hydrogen-bonding capacity; lower therapeutic potential
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid 5-Methyl-furan-2-carbonyl (vs. unsubstituted furan) Enhanced steric hindrance; altered metabolic stability
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluoro-phenyl, Amino group (no furan substituent) Moderate binding affinity; limited therapeutic scope
3-(4-Methoxyphenyl)propanoic acid 4-Methoxy-phenyl (no furan-carbonyl-amino group) Primarily used as a synthetic intermediate; lacks bioactivity

Table 2: Comparative Therapeutic Potential

Compound Name Binding Affinity Therapeutic Application Mechanism Insights Reference
Target Compound High Neuroprotective, Anti-inflammatory Furan carbonyl may inhibit pro-inflammatory enzymes; methoxy group enhances CNS penetration
3-Amino-3-(4-fluorophenyl)propanoic acid Moderate Anti-inflammatory Fluorine enhances metabolic stability but reduces target specificity
3-(3-Nitrophenyl)propionic acid Low Limited Nitro group introduces toxicity risks; unsuitable for in vivo use
3-(4-Ethoxypyrazol-1-yl)-propionic acid Moderate Antimicrobial Ethoxy group improves solubility but weakens target binding

Chemical Reactivity and Stability

  • Furan Oxidation: The furan ring in the target compound is susceptible to oxidation, forming dicarboxylic acid derivatives (e.g., furan-2,5-dicarboxylic acid) under strong oxidizing conditions . This contrasts with 3-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid, where the methyl group stabilizes the furan ring against oxidation .
  • Methoxy vs.

Key Research Findings and Implications

Neuroprotective Potential: The combination of a furan-carbonyl group and 4-methoxy-phenyl moiety may synergistically target oxidative stress pathways, as seen in structurally related neuroprotective agents .

Toxicity Profile : Unlike nitro-substituted analogs (e.g., 3-(3-nitrophenyl)propionic acid), the target compound’s methoxy and furan groups are less likely to generate toxic metabolites, improving its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., 3-amino-3-(4-methoxyphenyl)propionic acid) typically involves condensation reactions between activated furan derivatives and amino-functionalized phenylpropionic acid precursors. For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is a common strategy to link the furan-2-carbonyl group to the amino acid backbone. Reaction conditions such as pH, temperature, and solvent polarity must be optimized to avoid racemization, especially when stereocenters are present .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify key functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the furan and phenyl rings). 13^13C DEPT-135 is critical to confirm the presence of the carbonyl group (170–175 ppm) and methoxy carbon (~55 ppm).
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups validate the structure.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C16_{16}H15_{15}NO5_5), with fragmentation patterns confirming the furan and phenylpropionic acid moieties .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., cyclooxygenase or lipoxygenase assays due to structural similarity to phenylpropionic acid derivatives) and receptor-binding studies (e.g., GPCR targets). Cell viability assays (MTT or resazurin-based) can assess cytotoxicity, while fluorescence polarization assays may evaluate protein-ligand interactions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity to target proteins, and what are the limitations?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like COX-2 or PPARγ. Limitations include the absence of solvent effects in vacuum simulations and the need for experimental validation via crystallography or mutagenesis .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Contradictions in SAR (e.g., varying bioactivity despite similar substituents) may arise from off-target effects or conformational flexibility. Strategies include:

  • Free-Wilson analysis to deconstruct substituent contributions.
  • Dynamic combinatorial chemistry to identify thermodynamically favored bioactive conformers.
  • Proteomics profiling to detect unintended protein interactions .

Q. How does the methoxy group’s position on the phenyl ring influence metabolic stability in vitro?

  • Methodological Answer : The 4-methoxy group may hinder cytochrome P450-mediated oxidation compared to 3-methoxy derivatives, as steric shielding reduces access to active sites. In vitro liver microsomal assays (human or rat) with LC-MS/MS quantification can compare metabolic half-lives. Para-substitution often enhances stability but may reduce solubility .

Q. What experimental controls are critical when studying this compound’s anti-inflammatory activity in cell-based assays?

  • Methodological Answer : Controls should include:

  • Positive controls (e.g., indomethacin for COX inhibition).
  • Solvent controls (DMSO/ethanol at matching concentrations).
  • Cell viability controls to distinguish cytotoxicity from anti-inflammatory effects.
  • Genetic knockdowns (siRNA for target enzymes) to confirm mechanism .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for this compound’s solubility?

  • Methodological Answer : Computational solubility parameters (e.g., Hansen solubility parameters) may conflict with experimental data due to polymorphic forms or aggregation. Validate via:

  • HPLC-based solubility assays in biorelevant media (FaSSIF/FeSSIF).
  • Powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous states.
  • Molecular dynamics (MD) simulations incorporating explicit solvent models .

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